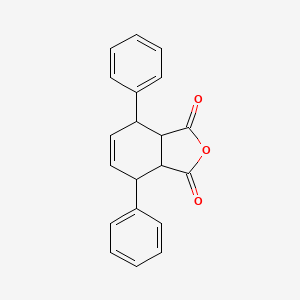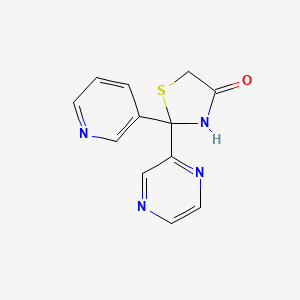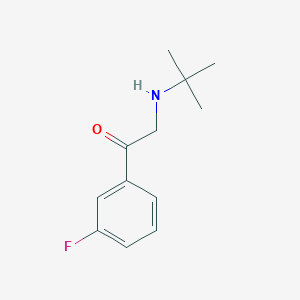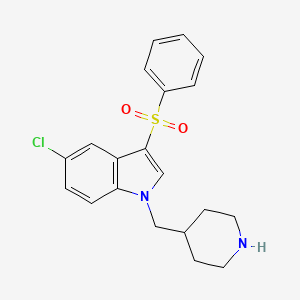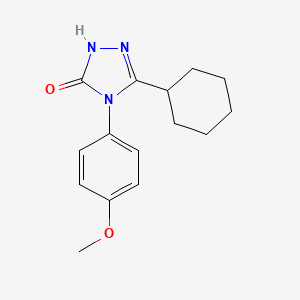
1,2-Di(furan-2-yl)ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(furan-2-yl)ethyne is an organic compound characterized by the presence of two furan rings attached to an ethyne (acetylene) moiety Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The ethyne group, consisting of a triple bond between two carbon atoms, imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(furan-2-yl)ethyne can be synthesized through several methods. One common approach involves the coupling of furan derivatives with acetylene precursors. For instance, a palladium-catalyzed cross-coupling reaction between furan-2-boronic acid and 1,2-dibromoethyne can yield this compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
1,2-Di(furan-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the ethyne moiety can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂)
Major Products Formed
Oxidation: Furan-2,5-diones
Reduction: 1,2-Di(furan-2-yl)
特性
CAS番号 |
65406-81-7 |
|---|---|
分子式 |
C10H6O2 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-[2-(furan-2-yl)ethynyl]furan |
InChI |
InChI=1S/C10H6O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H |
InChIキー |
OFPFJILOMKCPAX-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C#CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)


![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)
